molecular formula C13H11F2NO2S B10972355 3-fluoro-N-(4-fluoro-2-methylphenyl)benzenesulfonamide

3-fluoro-N-(4-fluoro-2-methylphenyl)benzenesulfonamide

Cat. No.: B10972355
M. Wt: 283.30 g/mol
InChI Key: IWGASFVZUBLDLM-UHFFFAOYSA-N
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Description

3-fluoro-N-(4-fluoro-2-methylphenyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a sulfonamide group attached to a benzene ring, which is further substituted with fluorine atoms and a methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-(4-fluoro-2-methylphenyl)benzenesulfonamide typically involves the reaction of 3-fluorobenzenesulfonyl chloride with 4-fluoro-2-methylaniline. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-(4-fluoro-2-methylphenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include alkyl halides and acyl chlorides, with reaction conditions typically involving a base such as sodium hydroxide or potassium carbonate.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

    Nucleophilic substitution: Products include N-alkyl or N-acyl derivatives of the original compound.

    Oxidation: Sulfone derivatives are formed.

    Reduction: Amine derivatives are produced.

Scientific Research Applications

3-fluoro-N-(4-fluoro-2-methylphenyl)benzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential antimicrobial and anticancer agents.

    Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.

    Material Science: It is used in the development of novel materials with specific properties, such as enhanced thermal stability and chemical resistance.

    Industrial Applications: The compound is utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 3-fluoro-N-(4-fluoro-2-methylphenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor binding. This inhibition can lead to various biological effects, including antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-fluoro-N-(4-fluoro-2-methylphenyl)benzenesulfonamide is unique due to the presence of two fluorine atoms and a methyl group, which can significantly influence its chemical reactivity and biological activity. The specific substitution pattern on the benzene ring can affect the compound’s ability to interact with molecular targets, making it a valuable compound for various applications in medicinal chemistry and material science.

Properties

Molecular Formula

C13H11F2NO2S

Molecular Weight

283.30 g/mol

IUPAC Name

3-fluoro-N-(4-fluoro-2-methylphenyl)benzenesulfonamide

InChI

InChI=1S/C13H11F2NO2S/c1-9-7-11(15)5-6-13(9)16-19(17,18)12-4-2-3-10(14)8-12/h2-8,16H,1H3

InChI Key

IWGASFVZUBLDLM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)F)NS(=O)(=O)C2=CC=CC(=C2)F

Origin of Product

United States

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